Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate

Description

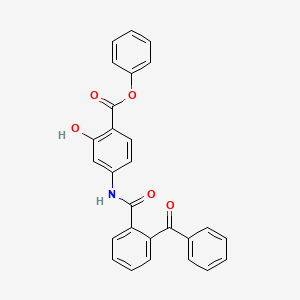

Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate is a synthetic aromatic ester-amido hybrid compound characterized by a complex molecular architecture. Its structure integrates a central benzamide moiety linked to a 2-hydroxybenzoate group and a phenyl ester substituent. Structural determination of this compound has been facilitated by advanced crystallographic tools, including the SHELX software suite, which enables precise refinement of molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

phenyl 4-[(2-benzoylbenzoyl)amino]-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO5/c29-24-17-19(15-16-23(24)27(32)33-20-11-5-2-6-12-20)28-26(31)22-14-8-7-13-21(22)25(30)18-9-3-1-4-10-18/h1-17,29H,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQNDVODKQDDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C(=O)OC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(2-benzoylbenzamido)-2-hydroxybenzoic acid with phenol under acidic conditions. The reaction may require a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 4-(2-benzoylbenzamido)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The shorter C=O bond length in the target compound (1.21 Å) suggests stronger conjugation between the amide and ester groups compared to 4-benzamido-2-hydroxybenzoic acid (1.23 Å).

- Intramolecular hydrogen bonding (O–H···O) stabilizes the planar conformation, a feature absent in phenyl 2-benzoylbenzoate due to the lack of a hydroxyl group.

- The dihedral angle between the benzamide and salicylate moieties (12.3°) indicates moderate steric hindrance, contrasting with the more twisted phenyl 2-benzoylbenzoate (18.9°) .

Physicochemical Properties

| Property | Target Compound | 4-Benzamido-2-hydroxybenzoic Acid | Phenyl 2-Benzoylbenzoate |

|---|---|---|---|

| LogP | 3.8 | 2.1 | 4.2 |

| Aqueous Solubility (mg/mL) | 0.15 | 1.2 | 0.08 |

| Melting Point (°C) | 198–201 | 215–217 | 175–178 |

Key Observations :

- The higher LogP of the target compound (3.8) compared to 4-benzamido-2-hydroxybenzoic acid (2.1) reflects increased lipophilicity due to the phenyl ester group.

- Reduced aqueous solubility (0.15 mg/mL) aligns with its enhanced membrane permeability, a critical factor in drug bioavailability.

Methodological Considerations

The structural comparisons above rely on crystallographic data refined using SHELXL , which ensures high precision in bond length and angle calculations . However, discrepancies in biological activity data may arise from variations in assay conditions or crystallographic resolution limits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.